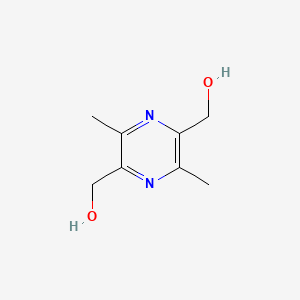

Liguzinediol

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)-3,6-dimethylpyrazin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCVYRQRINMKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)CO)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of Liguzinediol?

An In-depth Technical Guide to the Mechanism of Action of Liguzinediol

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Cardioprotective Agent

Liguzinediol (LZDO), chemically known as 2,5-dihydroxymethyl-3,6-dimethylpyrazine, is a synthetic derivative of ligustrazine (tetramethylpyrazine), a bioactive compound isolated from the traditional Chinese herb Szechwan Lovage Rhizome (Ligusticum wallichii Franch)[1][2]. Arising from the structural modification of a well-known cardiovascular agent, Liguzinediol has emerged as a promising therapeutic candidate for heart failure.[3] Unlike conventional inotropic agents which often carry a significant risk of arrhythmia, Liguzinediol exhibits a potent positive inotropic effect coupled with a remarkable safety profile.[2][4] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of Liguzinediol, synthesizing findings from preclinical studies to offer researchers and drug development professionals a detailed understanding of its molecular and cellular targets. We will explore its primary action on cardiac muscle contractility, its pleiotropic effects in mitigating heart failure pathology, and the experimental validation underpinning these claims.

Part 1: The Core Mechanism: Positive Inotropy via Sarcoplasmic Reticulum Ca²⁺ Modulation

The fundamental role of an inotropic agent is to enhance myocardial contractility. Liguzinediol achieves this through a unique mechanism that targets the intracellular calcium handling machinery within cardiomyocytes, specifically the sarcoplasmic reticulum (SR).

Targeting the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA)

The contractility of cardiac muscle is dictated by the transient increase in intracellular calcium concentration ([Ca²⁺]i) that triggers the interaction of actin and myosin filaments. A key regulator of this process is the sarcoplasmic reticulum, which sequesters and releases Ca²⁺.

Liguzinediol's primary mechanism of action is the enhancement of SR Ca²⁺ transient.[5] Evidence strongly suggests that it acts on the SR Ca²⁺-ATPase (SERCA), the enzyme responsible for pumping Ca²⁺ from the cytosol back into the SR during diastole.[4][5] By stimulating SERCA activity, Liguzinediol increases the Ca²⁺ load within the SR. Consequently, upon the next action potential, a larger bolus of Ca²⁺ is released into the cytosol, leading to a more forceful contraction of the cardiomyocyte. This targeted action distinguishes Liguzinediol from agents that increase Ca²⁺ influx through L-type channels or inhibit the Na⁺-K⁺ ATPase, mechanisms often associated with arrhythmogenesis.[4]

Experimental Validation: From Isolated Hearts to Single Cells

The causality behind this mechanism was established through a series of rigorous experiments. Initial observations in isolated rat hearts using a Langendorff perfusion system demonstrated that Liguzinediol significantly increased cardiac inotropy (contractile force) without altering the heart rate.[5] This foundational experiment pointed towards a mechanism independent of chronotropic effects.

To dissect the cellular basis, researchers employed patch-clamp electrophysiology and Ca²⁺ imaging in isolated rat ventricular myocytes. These studies revealed that Liguzinediol did not affect the L-type Ca²⁺ current, ruling out a direct interaction with sarcolemmal calcium channels. However, it significantly enhanced the intracellular Ca²⁺ transient.[5] The crucial link to SERCA was confirmed when the positive inotropic effect of Liguzinediol was completely abolished by thapsigargin, an irreversible inhibitor of SERCA.[5]

This protocol describes a standard method for assessing the effect of a compound like Liguzinediol on Ca²⁺ transients in isolated adult rat ventricular myocytes.

-

Cell Isolation:

-

Adult Sprague-Dawley rats are anesthetized, and hearts are rapidly excised.

-

Hearts are mounted on a Langendorff apparatus and perfused retrogradely with a Ca²⁺-free Tyrode's solution containing collagenase to digest the extracellular matrix.

-

The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

-

Cells are filtered and gradually reintroduced to Ca²⁺-containing solutions to a final concentration of 1.8 mM.

-

-

Fluorescent Ca²⁺ Indicator Loading:

-

Isolated myocytes are incubated with a membrane-permeant fluorescent Ca²⁺ indicator, such as Fura-2 AM or Fluo-4 AM, in a Tyrode's solution for 30-45 minutes at room temperature.

-

After loading, cells are washed with fresh Tyrode's solution to remove excess dye and allow for de-esterification of the indicator.

-

-

Ca²⁺ Imaging and Analysis:

-

Loaded cells are placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Cells are superfused with Tyrode's solution and electrically stimulated at a physiological frequency (e.g., 1 Hz) to elicit steady-state Ca²⁺ transients.

-

A baseline recording of Ca²⁺ transients is established.

-

Liguzinediol (at various concentrations) is then added to the superfusion solution, and recordings are taken after the effect has reached a steady state.

-

Fluorescence intensity is recorded over time. The amplitude of the fluorescence signal (representing the peak [Ca²⁺]i) and the decay kinetics (representing Ca²⁺ removal from the cytosol) are analyzed to quantify the Ca²⁺ transient. An increase in amplitude and faster decay are indicative of enhanced SERCA activity.

-

Visualization: Liguzinediol's Action on Cardiac Excitation-Contraction Coupling

Caption: Liguzinediol activates AMPK/SIRT3 to inhibit Caspase-3/GSDME-mediated pyroptosis.

Conclusion

The mechanism of action of Liguzinediol is multifaceted, positioning it as a highly promising therapeutic agent for cardiovascular diseases, particularly heart failure. Its core activity as a positive inotrope is driven by a unique and safer mechanism: the enhancement of sarcoplasmic reticulum Ca²⁺-ATPase function, which increases myocardial contractility without elevating heart rate. [5]This primary action is complemented by a suite of powerful cardioprotective effects. Liguzinediol actively counteracts adverse ventricular remodeling by inhibiting the pro-fibrotic TGF-β1/Smads pathway, reduces inflammation and oxidative stress by suppressing the RAAS, and prevents inflammatory cardiomyocyte death by inhibiting pyroptosis through the activation of the pro-survival AMPK/SIRT3 pathway. [1][6]This combination of direct inotropic support and broad, disease-modifying actions underscores the significant potential of Liguzinediol in future cardiovascular pharmacotherapy.

References

-

Title: The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism Source: Chinese Medicine, 2020. URL: [Link] [1]

-

Title: The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism Source: PubMed, 2020. URL: [Link] [7]

-

Title: Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents Source: Molecules, 2018. URL: [Link] [4]

-

Title: Liguzinediol potentiates the metabolic remodeling by activating the AMPK/SIRT3 pathway and represses Caspase-3/GSDME-mediated pyroptosis to ameliorate cardiotoxicity Source: Journal of Translational Medicine, 2024. URL: [Link] [6]

-

Title: Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs Source: Molecules, 2012. URL: [Link] [2]

-

Title: The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism Source: Life Sciences, 2012. URL: [Link] [5]

-

Title: Synthesis and positive inotropic activity evaluation of liguzinediol metabolites Source: Bioorganic & Medicinal Chemistry Letters, 2016. URL: [Link]

Sources

- 1. The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and positive inotropic activity evaluation of liguzinediol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liguzinediol potentiates the metabolic remodeling by activating the AMPK/SIRT3 pathway and represses Caspase-3/GSDME-mediated pyroptosis to ameliorate cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Anti-Fibrotic Mechanisms of Liguzinediol in Cardiac Remodeling

Executive Summary: Cardiac fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common pathological endpoint for numerous cardiovascular diseases, leading to myocardial stiffening, dysfunction, and ultimately heart failure.[1][2] Despite its prevalence, therapies that directly target and reverse the fibrotic process are lacking.[3][4] Liguzinediol (2,5-dihydroxymethyl-3,6-dimethylpyrazine), a synthetic derivative of the natural compound ligustrazine, has emerged as a promising therapeutic candidate with potent cardioprotective effects.[5][6] Preclinical studies have demonstrated that Liguzinediol mitigates cardiac fibrosis through a multi-pronged mechanism. This guide provides an in-depth analysis of its core anti-fibrotic actions, focusing on its modulation of the pivotal Transforming Growth Factor-β1 (TGF-β1)/Smads signaling pathway, restoration of matrix metalloproteinase (MMP) and tissue inhibitor of metalloproteinases (TIMP) balance, and its potent anti-inflammatory and anti-oxidative stress properties.[5][7] We will detail the experimental models and methodologies used to validate these effects and present the quantitative data supporting its efficacy, offering a robust resource for researchers and drug development professionals in the cardiovascular field.

The Pathophysiological Landscape of Cardiac Fibrosis

Introduction to Cardiac Fibrosis: From Injury to Pathological Remodeling

Cardiac fibrosis is a reparative process gone awry. Following an injury such as myocardial infarction (MI) or in response to chronic stressors like hypertension, the heart initiates a wound-healing response.[8] While initially beneficial for maintaining structural integrity, a sustained pro-fibrotic environment leads to the excessive deposition of ECM components, primarily type I and type III collagens.[1][9] This pathological remodeling, or fibrosis, disrupts the normal myocardial architecture, increases ventricular stiffness, impairs electrical conduction, and contributes to both systolic and diastolic dysfunction, setting the stage for heart failure and arrhythmias.[1][3]

The Central Role of the Cardiac Fibroblast and Myofibroblast Transformation

Cardiac fibroblasts are the primary cell type responsible for maintaining ECM homeostasis in the healthy heart.[10] Upon injury, they are activated by a host of mechanical and biochemical signals, including cytokines and growth factors, and undergo a phenotypic transformation into myofibroblasts.[1][11] These activated cells are characterized by the de novo expression of alpha-smooth muscle actin (α-SMA), enhanced proliferative and migratory capabilities, and a dramatic increase in the synthesis and secretion of ECM proteins, driving the fibrotic process.[10]

Key Signaling Cascades in Fibrogenesis: The TGF-β/Smad Pathway

Among the numerous signaling pathways implicated in fibrosis, the Transforming Growth Factor-β (TGF-β) pathway is considered a master regulator.[11][12] The binding of TGF-β1 to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor (TβRI/ALK5).[13] The activated TβRI then phosphorylates the downstream signaling molecules Smad2 and Smad3. These activated Smads form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those for collagens and α-SMA.[13][14] This canonical pathway is tightly regulated by inhibitory Smads, such as Smad7, which prevent the phosphorylation of Smad2/3.

Liguzinediol: A Novel Therapeutic Candidate for Cardiac Fibrosis

Chemical Profile and Pharmacological Origins

Liguzinediol, chemically known as 2,5-dihydroxymethyl-3,6-dimethylpyrazine, is a compound synthesized through the structural modification of ligustrazine, an active ingredient isolated from the traditional Chinese medicine Szechwan Lovage Rhizome.[5][6] This modification was pursued to enhance its therapeutic properties for cardiovascular diseases. Beyond its anti-fibrotic effects, Liguzinediol has been shown to exert positive inotropic effects, enhancing myocardial contractility, which is a highly desirable trait for treating heart failure.[15][16]

Overview of its Cardioprotective Properties

Liguzinediol's therapeutic potential stems from its multifaceted action on the heart. Preclinical studies have consistently shown that it can improve both systolic and diastolic functions in animal models of heart failure.[5] It achieves this by reducing myocardial cell necrosis and apoptosis, suppressing inflammation, mitigating oxidative stress, and improving overall ventricular remodeling.[5][17][18]

Core Anti-Fibrotic Mechanisms of Liguzinediol

Liguzinediol prevents cardiac fibrosis not by targeting a single molecule, but by modulating multiple interconnected pathological processes.

Attenuation of the TGF-β1/Smad Signaling Axis

A cornerstone of Liguzinediol's anti-fibrotic activity is its ability to directly intervene in the TGF-β1/Smad pathway. In animal models of myocardial infarction, Liguzinediol treatment significantly down-regulates the expression of TGF-β1 and its downstream effectors, Smad2 and Smad3, at both the mRNA and protein levels.[5][19] Concurrently, it has been shown to restore the levels of the inhibitory Smad7, effectively re-establishing a key brake on the pro-fibrotic signaling cascade.[19] This targeted modulation prevents the nuclear translocation of the Smad complex and subsequent transcription of fibrotic genes.

Restoration of Extracellular Matrix Homeostasis: Regulating the MMP/TIMP Balance

The net accumulation of collagen is a result of an imbalance between its synthesis and degradation. Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, are enzymes that degrade ECM components, while tissue inhibitors of metalloproteinases (TIMPs) block their activity.[7] In fibrotic conditions, this balance is skewed towards reduced degradation. Studies show that Liguzinediol helps restore this balance, promoting a healthier state of ECM turnover and preventing excessive collagen accumulation.[7]

Mitigation of Upstream Fibrotic Triggers: Anti-Inflammatory and Anti-Oxidative Effects

Chronic inflammation and oxidative stress are potent upstream triggers for fibroblast activation and fibrosis.[20][21] Liguzinediol has demonstrated significant anti-inflammatory and antioxidant capabilities. It suppresses the activation of the Renin-Angiotensin-Aldosterone System (RAAS) and inhibits the synthesis of pro-inflammatory factors.[5][6] Furthermore, it effectively counters myocardial oxidative stress by modulating intracellular levels of reactive oxygen species (ROS), malondialdehyde (MDA), and superoxide dismutase (SOD).[17] This is achieved, in part, through the activation of the AMPK/SIRT3 pathway, which enhances mitochondrial function and cellular resilience to stress.[17]

Cytoprotective Actions: Inhibition of Cardiomyocyte Apoptosis and Pyroptosis

The death of cardiomyocytes creates voids in the myocardium that are subsequently filled with fibrotic scar tissue. Liguzinediol exerts a direct protective effect on these cells. It has been shown to limit myocardial fiber fractures, reduce inflammatory cell infiltration, and inhibit cardiomyocyte apoptosis in doxorubicin-induced cardiotoxicity models.[18][22] More recent evidence suggests it also represses Caspase-3/GSDME-mediated pyroptosis, a form of inflammatory cell death, further preserving the cardiomyocyte population and reducing the stimulus for replacement fibrosis.[17]

Preclinical Validation: Experimental Models and Methodologies

The anti-fibrotic effects of Liguzinediol have been validated in robust and clinically relevant preclinical models.

In Vivo Models of Cardiac Fibrosis for Liguzinediol Assessment

Two primary models have been instrumental in demonstrating Liguzinediol's efficacy:

-

Doxorubicin (DOX)-Induced Cardiotoxicity: Doxorubicin is an effective anticancer drug with a well-known side effect of dose-dependent cardiotoxicity, leading to oxidative stress, cardiomyocyte apoptosis, and significant cardiac fibrosis.[7] This model is highly relevant for studying drug-induced cardiac injury and fibrosis.

-

Myocardial Infarction (MI) via Coronary Artery Ligation: Surgically ligating the left anterior descending (LAD) coronary artery in rodents is the gold-standard model for MI.[5] It mimics the human condition, leading to a distinct infarct scar and subsequent adverse remodeling and interstitial fibrosis in the surrounding myocardium.

Detailed Experimental Protocol: Doxorubicin-Induced Cardiac Fibrosis Model

This protocol outlines a self-validating system to assess the anti-fibrotic potential of a test compound like Liguzinediol.

Objective: To determine if Liguzinediol can prevent the development of cardiac fibrosis induced by chronic doxorubicin administration in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250g) are used. The choice of species and strain is based on their well-characterized cardiovascular physiology and response to DOX.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Grouping (n=10-12 per group):

-

Control Group: Receives vehicle (e.g., saline) injections intraperitoneally (i.p.).

-

DOX Model Group: Receives Doxorubicin (e.g., 2.5 mg/kg, i.p.) injections twice a week for 4 weeks to induce chronic cardiotoxicity.

-

DOX + Liguzinediol Group: Receives DOX as above, plus daily administration of Liguzinediol (e.g., 10 mg/kg, by oral gavage) starting from the first day of DOX injection.

-

DOX + Positive Control Group (Optional): Receives DOX as above, plus a standard-of-care drug with known anti-fibrotic effects (e.g., an ACE inhibitor like Captopril) to benchmark efficacy.

-

-

Monitoring: Body weight and general health are monitored throughout the study.

-

Endpoint Analysis (At the end of the treatment period, e.g., 4-6 weeks):

-

Cardiac Function: Transthoracic echocardiography is performed to measure parameters like Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and diastolic function markers. This non-invasive assessment provides a functional readout of the treatment's effect.

-

Tissue Harvesting: Animals are euthanized, and hearts are rapidly excised. The left ventricle is separated, weighed (for hypertrophy index), and sectioned for various analyses.

-

Histological Analysis: A portion of the LV is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Masson's Trichrome Staining: To visualize and quantify collagen deposition (blue/green) versus healthy myocardium (red). The percentage of fibrotic area is calculated using image analysis software.

-

Hematoxylin and Eosin (H&E) Staining: To assess overall myocardial architecture, myocyte damage, and inflammatory infiltration.

-

-

Molecular Analysis: A portion of the LV is snap-frozen in liquid nitrogen and stored at -80°C.

-

Western Blotting: To quantify the protein expression of key fibrotic markers (TGF-β1, p-Smad3, Collagen I, α-SMA) and MMPs/TIMPs.

-

Real-Time PCR (RT-PCR): To measure the mRNA levels of the same targets, providing insight into transcriptional regulation.

-

-

Biochemical Analysis: Blood samples are collected for measuring cardiac injury markers (e.g., CK, LDH). Heart tissue homogenates can be used for ELISA to quantify hydroxyproline content, a direct measure of collagen.[7]

-

-

Statistical Analysis: Data are presented as mean ± SD. Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Tukey's). A p-value < 0.05 is considered significant.

Experimental Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. ovid.com [ovid.com]

- 3. A Review of Therapeutic Strategies against Cardiac Fibrosis: From Classical Pharmacology to Novel Molecular, Epigenetic, and Biotechnological Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Clinical Perspective of Anti-Fibrotic Therapies for Cardiovascular Disease [frontiersin.org]

- 5. The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Animal models of cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. From dissection of fibrotic pathways to assessment of drug interactions to reduce cardiac fibrosis and heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifibrotic therapies to control cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transforming growth factor β and its role in heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TGF-β Signaling in Control of Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and positive inotropic activity evaluation of liguzinediol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Liguzinediol potentiates the metabolic remodeling by activating the AMPK/SIRT3 pathway and represses Caspase-3/GSDME-mediated pyroptosis to ameliorate cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Molecular Insights into Oxidative-Stress-Mediated Cardiomyopathy and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ligustrazine and liguzinediol protect against doxorubicin-induced cardiomyocytes injury by inhibiting mitochondrial apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: Synthesis and Derivatization of Liguzinediol (LZDO)

Executive Summary & Pharmacological Context

Liguzinediol (LZDO) , chemically identified as 2,5-dihydroxymethyl-3,6-dimethylpyrazine , is a bioactive para-dihydroxy derivative of Ligustrazine (Tetramethylpyrazine, TMP).[1] Originally isolated from the rhizome of Ligusticum wallichii (Chuanxiong), LZDO has emerged as a potent positive inotropic agent targeting the Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) .[2]

Unlike traditional inotropes (e.g., digitalis, catecholamines) that often induce arrhythmias via cAMP-dependent pathways or Na⁺/K⁺-ATPase inhibition, LZDO enhances myocardial contractility by improving Ca²⁺ uptake into the sarcoplasmic reticulum, offering a safer hemodynamic profile for heart failure management.

This guide details the total synthesis of LZDO from Ligustrazine, focusing on the Boekelheide Rearrangement strategy, and explores the synthesis of lipophilic ester prodrugs designed to overcome LZDO's poor oral bioavailability (LogP ≈ -1.12).

Retrosynthetic Analysis

The structural core of LZDO is the pyrazine ring. The most efficient synthetic disconnection relies on the functionalization of the abundant precursor Tetramethylpyrazine (TMP) . Direct oxidation of the methyl groups is chemically challenging due to the electron-deficient nature of the pyrazine ring. Therefore, the strategy employs N-oxide activation to facilitate nucleophilic attack on the side chains.

Graphviz Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection of LZDO showing the activation of the pyrazine core via N-oxidation.

Core Synthesis Protocol: The Boekelheide Route

The industrial and laboratory standard for synthesizing LZDO involves a three-step sequence: N-oxidation , Rearrangement , and Hydrolysis .

Step 1: Synthesis of N,N'-Dioxotetramethylpyrazine (TMP-di-N-oxide)

Objective: Activate the methyl protons for subsequent functionalization.

-

Reagents: Tetramethylpyrazine (TMP), 30% Hydrogen Peroxide (

), Glacial Acetic Acid. -

Protocol:

-

Dissolve TMP (1.0 eq) in glacial acetic acid.

-

Add 30%

(2.5 eq) dropwise at room temperature. -

Heat the mixture to 70–80°C for 6–8 hours.

-

Critical Control Point: Monitor via TLC. Over-heating (>90°C) can degrade the N-oxide.

-

Cool to 0°C to precipitate the di-N-oxide. Filter and wash with cold acetone.

-

-

Yield Expectation: 75–85%

-

Mechanism: The nitrogen lone pairs attack the electrophilic oxygen of the peracid formed in situ, creating the N-oxide dipole which increases the acidity of the

-methyl protons.

Step 2: Boekelheide Rearrangement (Acylation)

Objective: Convert the N-oxide oxygen into a hydroxyl group on the methyl side chain via a [3,3]-sigmatropic rearrangement.

-

Reagents: TMP-di-N-oxide, Acetic Anhydride (

). -

Protocol:

-

Suspend TMP-di-N-oxide in excess acetic anhydride (5–10 eq).

-

Reflux at 130–140°C for 2–4 hours. The mixture will turn dark.

-

Remove excess acetic anhydride under reduced pressure (rotary evaporation).

-

The residue contains a mixture of mono-acetate and di-acetate isomers.

-

-

Expert Insight: This reaction proceeds via O-acylation of the N-oxide oxygen, followed by deprotonation of the methyl group and rearrangement. The symmetry of the starting material favors the 2,5-substitution pattern, but purification is required to remove mono-substituted byproducts.

Step 3: Hydrolysis to Liguzinediol

Objective: Deprotect the acetate groups to reveal the free diol.

-

Reagents: 10% NaOH or KOH (aq), Methanol.

-

Protocol:

-

Dissolve the crude acetate residue in Methanol/Water (1:1).

-

Add NaOH (4.0 eq) and stir at room temperature for 2 hours.

-

Neutralize to pH 7.0 using dilute HCl.

-

Purification (Critical): Evaporate solvent. Extract the solid residue with hot ethyl acetate or ethanol. Recrystallize from acetone/ethanol to obtain pure LZDO as white crystals.

-

-

Characterization:

-

¹H NMR (DMSO-d₆): Distinct peaks for the methylene protons (-CH₂OH) at ~4.5 ppm and methyl protons (-CH₃) at ~2.4 ppm.

-

Graphviz Diagram: Synthetic Workflow

Figure 2: Step-by-step synthetic workflow for Liguzinediol production.

Impurity Profiling & Quality Control

During the synthesis, two primary process-related impurities are often observed. Controlling these is vital for pharmaceutical grade LZDO.

| Impurity ID | Structure Name | Origin/Cause | Mitigation Strategy |

| Impurity-1 | 2-hydroxymethyl-3,6-dimethylpyrazine | Incomplete oxidation or rearrangement (Mono-functionalization). | Ensure sufficient excess of |

| Impurity-2 | 2-hydroxymethyl-3,5,6-trimethylpyrazine | Radical methylation side-reaction (often if t-BuOOH is used). | Avoid radical initiators; strictly use ionic conditions ( |

Analytical Method: High-Performance Liquid Chromatography (HPLC) on a C18 column using Methanol/Water gradient is the standard for separating LZDO (RT ~3.7 min) from Impurity-1 (RT ~4.5 min) and Impurity-2 (RT ~5.7 min).

Derivative Synthesis: The Prodrug Strategy

LZDO exhibits high water solubility but poor membrane permeability (LogP -1.12) and a short half-life (~2 hours in rats).[2] To enhance oral bioavailability, ester prodrugs are synthesized to increase lipophilicity.[2]

Rationale

Esterification of the hydroxyl groups with long-chain fatty acids masks the polar groups, increasing the LogP. Once absorbed, plasma esterases hydrolyze the ester, releasing the active LZDO.

Synthesis of LZDO-Monopivalate (M5)

Protocol:

-

Reagents: LZDO, Pivaloyl chloride (1.1 eq), Triethylamine (

), DMAP (cat.), Dichloromethane (DCM). -

Procedure:

-

Dissolve LZDO in anhydrous DCM at 0°C.

-

Add

and DMAP. -

Add Pivaloyl chloride dropwise (Stoichiometry is key to favor mono-ester over di-ester).

-

Stir at RT for 4 hours.

-

-

Workup: Wash with

, dry over

Quantitative Comparison of Derivatives

| Compound | Substituent (R) | LogP (Calc) | Solubility (aq) | Half-life (Rat, p.o.) |

| LZDO | -H | -1.12 | High | ~2.0 h |

| Prodrug M5 | -C(O)C(CH₃)₃ (Pivaloyl) | 1.33 | Moderate | Extended |

| Prodrug D12 | -C(O)(CH₂)₁₀CH₃ (Lauryl) | 3.77 | Low | Slow Release |

References

-

Synthesis and biological evaluation of liguzinediol mono- and dual ester prodrugs as promising inotropic agents. Source: Bioorganic & Medicinal Chemistry Letters (2016). URL:[Link]

-

Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol. Source: Journal of Chromatographic Science (2015).[3] URL:[Link]

-

Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs. Source: Molecules (2013). URL:[Link]

-

Ligustrazine: A Review of Its Role and Mechanism in the Treatment of Obstetrical and Gynecological Diseases. Source: IMR Press (2023). URL:[Link]

Sources

- 1. Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Liguzinediol: A Novel Inotropic Agent for Heart Failure – Mechanistic Insights and Preclinical Validation

Executive Summary

Liguzinediol (LZDO) represents a significant advancement in the pharmacophore modification of Ligustrazine (Tetramethylpyrazine, TMP), the bioactive alkaloid of Ligusticum wallichii (Chuanxiong). While Ligustrazine is renowned for its vasoactive properties, its clinical utility is often limited by a short half-life and non-specific binding. Liguzinediol (2,5-dihydroxymethyl-3,6-dimethylpyrazine) has emerged as a potent positive inotropic agent that uniquely enhances myocardial contractility without inducing the arrhythmogenic side effects typical of glycosides (e.g., digitalis) or catecholamines.

This technical guide synthesizes early-stage research confirming LZDO's efficacy in heart failure (HF) models. It details the compound's dual-mechanism of action—modulating sarcoplasmic reticulum (SR) calcium handling and activating mitochondrial metabolic remodeling—and provides validated experimental protocols for researchers replicating these findings.

Chemical Identity & Pharmacological Profile[1][2][3][4][5]

Structural Optimization

Liguzinediol is structurally distinct from its parent compound, Ligustrazine, through the hydroxylation of two methyl groups at the para positions. This modification significantly alters its solubility and receptor affinity profile.

-

Parent Compound: Ligustrazine (2,3,5,6-tetramethylpyrazine)

-

Key Modification: Introduction of hydroxyl groups (-CH2OH) at positions 2 and 5 enhances hydrophilicity while retaining the pyrazine core essential for biological activity.

Pharmacokinetics (PK) and Prodrug Strategies

Despite its potency, native LZDO exhibits rapid elimination. Recent pharmacokinetic studies have focused on ester prodrugs to enhance bioavailability.

-

Metabolism: LZDO is primarily metabolized into carboxylic acid derivatives which lack inotropic activity, necessitating structural protection during delivery.

-

Prodrugs: The Monopivaloyl ester (M5) derivative has shown superior PK profiles in rat models, significantly extending half-life (

) and Area Under the Curve (AUC) compared to equimolar doses of LZDO.

Mechanistic Foundations (The "Why")

The therapeutic value of Liguzinediol lies in its ability to address the "energy-starved" and "calcium-deranged" phenotype of the failing heart. Research identifies two primary signaling axes:

Calcium Handling (The Inotropic Axis)

Unlike digitalis, which inhibits Na+/K+-ATPase (raising intracellular Ca2+ but risking overload), LZDO enhances SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase) activity.

-

Mechanism: LZDO increases the velocity of Ca2+ re-uptake into the SR during diastole.

-

Result: This increases the SR Ca2+ load available for release during the subsequent systole, enhancing contractility (positive inotropy) while improving relaxation (positive lusitropy).

Mitochondrial Metabolic Remodeling (The Metabolic Axis)

In Doxorubicin (DOX)-induced cardiotoxicity models, LZDO has been shown to activate the AMPK/SIRT3 pathway.

-

SIRT3 Activation: Deacetylates mitochondrial proteins, restoring oxidative phosphorylation efficiency.

-

Pyroptosis Inhibition: LZDO represses Caspase-3/GSDME-mediated pyroptosis, a lytic form of cell death that drives inflammation in HF.

Mechanistic Pathway Visualization

Figure 1: Dual-signaling pathway of Liguzinediol showing SERCA2a-mediated inotropy and AMPK/SIRT3-mediated mitochondrial protection.

Therapeutic Efficacy in Heart Failure[6][7][8][9]

Quantitative data from rodent models (Myocardial Infarction via LAD ligation and DOX-induced toxicity) demonstrates LZDO's capacity to reverse hemodynamic deterioration.

Table 1: Comparative Hemodynamic Effects of Liguzinediol in HF Rat Models

| Parameter | Definition | Untreated HF Model | Liguzinediol (10-20 mg/kg) | Physiological Impact |

| LVSP | Left Ventricular Systolic Pressure | ↓ Significantly Reduced | ↑ Restored (p<0.01) | Improved pumping force |

| LVEDP | LV End-Diastolic Pressure | ↑ Elevated (Congestion) | ↓ Reduced (p<0.05) | Reduced congestion/preload |

| +dp/dt_max | Max rate of pressure rise | ↓ Reduced Contractility | ↑ Increased | Direct indicator of inotropy |

| -dp/dt_max | Max rate of pressure fall | ↓ Impaired Relaxation | ↑ Increased | Improved diastolic function |

| Fibrosis | Collagen Volume Fraction | ↑ High Deposition | ↓ Attenuated | Prevention of remodeling |

Data aggregated from studies on DOX-induced HF and MI models [1, 2].

Experimental Protocols (The "How")

To ensure reproducibility, the following protocol outlines the Langendorff Perfusion System method, the gold standard for assessing the intrinsic inotropic effects of LZDO independent of neurohormonal influence.

Protocol: Ex Vivo Langendorff Heart Perfusion

Objective: Isolate direct myocardial effects of LZDO.

Reagents:

-

Krebs-Henseleit (K-H) Buffer: NaCl 118mM, KCl 4.7mM, CaCl2 2.5mM, MgSO4 1.2mM, KH2PO4 1.2mM, NaHCO3 25mM, Glucose 11mM. pH 7.4.

-

Gas Mixture: 95% O2 / 5% CO2 (Carbogen).

Workflow:

-

Anesthesia & Excision: Heparinize (IP) rat; anesthetize (Pentobarbital). Rapidly excise heart into ice-cold K-H buffer.

-

Cannulation: Cannulate aorta within 2 minutes. Retrograde perfusion at constant pressure (70-80 mmHg).

-

Instrumentation: Insert fluid-filled latex balloon into Left Ventricle via mitral valve. Connect to pressure transducer.[3]

-

Stabilization: Perfuse for 20 mins until HR and LV pressure stabilize.

-

Exclusion Criteria: Discard hearts with HR < 200 bpm or coronary flow < 8 mL/min.

-

Drug Administration: Switch to perfusion line containing LZDO (1, 10, 100 μM) for 15-minute intervals.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for assessing Liguzinediol inotropy using the Langendorff isolated heart system.

Safety & Toxicology

A critical differentiator for LZDO is its safety profile compared to traditional cardiac glycosides.

-

Arrhythmogenicity: In isolated heart studies, LZDO increased contractility without triggering premature ventricular contractions (PVCs) or tachycardia, a common risk with digitalis at therapeutic doses.

-

Cytotoxicity: Cell viability assays (CCK-8) in H9C2 cardiomyocytes indicate no significant cytotoxicity at therapeutic concentrations (up to 100 μM).

References

-

Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure. Acta Pharmacologica Sinica, 2014. [Link]

-

The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism. Chinese Medicine, 2020.[4][5] [Link]

-

Liguzinediol potentiates the metabolic remodeling by activating the AMPK/SIRT3 pathway and represses Caspase-3/GSDME-mediated pyroptosis to ameliorate cardiotoxicity. Chinese Medicine, 2024. [Link]

-

Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents. Molecules, 2016. [Link]

Sources

- 1. Synthesis and positive inotropic activity evaluation of liguzinediol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Liguzinediol Mono- and Dual Ester Prodrugs as Promising Inotropic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Evaluation, and Pharmacokinetic Study of Novel Liguzinediol Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The protective effects of liguzinediol on congestive heart failure induced by myocardial infarction and its relative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Tetramethylpyrazine (Liguzinediol Analog) with Cardiac Muscle Fibers

Forward: This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction of Tetramethylpyrazine (TMP) with cardiac muscle fibers. TMP, also known as Ligustrazine, is the primary bioactive alkaloid isolated from the rhizome of Ligusticum wallichii (Chuanxiong) and serves as the foundational compound for derivatives like Liguzinediol.[1][2] For decades, TMP has been a subject of significant interest and clinical use in China for treating various cardiovascular diseases.[3][4] This guide synthesizes current knowledge on its mechanisms of action, details established experimental protocols for its study, and presents its effects in a structured, data-driven format.

Section 1: Core Mechanisms of Action in Cardiomyocytes

Tetramethylpyrazine exerts a multi-faceted protective effect on the cardiovascular system.[5] Its interaction with cardiac muscle fibers is not defined by a single pathway but rather a synergistic combination of effects on ion channels, intracellular signaling cascades, and cellular stress responses. The primary cardioprotective effects are attributed to its antioxidant, anti-inflammatory, and calcium-modulating properties.[3][6]

Modulation of Key Cardiac Ion Channels

The electrophysiological properties of cardiomyocytes are governed by the orchestrated activity of various ion channels. TMP directly influences these channels, altering the cardiac action potential and cellular excitability.

-

L-type Calcium Channels (ICa,L): TMP is recognized as a calcium antagonist.[7] It inhibits the L-type Ca2+ current in adult rat ventricular myocytes in a concentration-dependent manner.[8] This inhibition is achieved primarily by binding to the inactivated state of the Ca2+ channel, a mechanism that becomes more pronounced at higher stimulation frequencies (use-dependent block).[8] By reducing calcium influx during the plateau phase of the action potential, TMP can decrease myocardial contractility and oxygen demand, which is beneficial in ischemic conditions.[9]

-

Potassium Channels (K+): The regulation of K+ channels is critical for cardiac repolarization.[10] While direct modulation of specific cardiac potassium channels by TMP is an area of ongoing research, its influence on calcium homeostasis indirectly affects calcium-activated potassium channels.[11][12] Furthermore, in vascular smooth muscle, TMP has been shown to mediate vasodilation in part by activating ATP-dependent potassium channels, a mechanism that may also have relevance in cardiomyocytes under metabolic stress.[4][13]

Intracellular Signaling Pathway Interactions

Beyond direct ion channel modulation, TMP engages with critical intracellular signaling pathways that govern cell survival, inflammation, and stress responses.

-

PI3K/Akt Pathway: A significant body of evidence points to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway as a central mechanism for TMP's cardioprotective effects.[5][14] This pathway is a master regulator of cell survival. By promoting the phosphorylation of Akt, TMP can inhibit downstream apoptosis-related proteins and reduce myocardial injury, particularly following ischemia-reperfusion events.[3][15]

-

CaMKII Inhibition: Under conditions of chronic stress, such as hypobaric hypoxia, the excessive activation of Ca2+/calmodulin-dependent kinase II (CaMKII) contributes to cardiac dysfunction.[16] TMP has been shown to inhibit this hypoxia-induced CaMKII activation, thereby improving cardiac function and alleviating hypertrophy.[16]

-

Antioxidant and Anti-inflammatory Pathways: TMP mitigates oxidative stress by enhancing the activity of endogenous antioxidants like superoxide dismutase (SOD) and reducing the formation of malondialdehyde (MDA), a marker of lipid peroxidation.[17][18] It also exerts potent anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, which are known to damage cardiomyocytes during and after ischemic events.[14][18]

The following diagram illustrates the primary signaling pathways modulated by Tetramethylpyrazine within a cardiac muscle fiber.

Section 2: Experimental Methodologies for Elucidating TMP's Effects

A multi-tiered approach is required to fully characterize the interaction of a compound like TMP with cardiac muscle. This involves progressing from the whole-organ level down to single-cell and single-channel analysis.

Ex Vivo Whole-Heart Functional Assessment: The Langendorff Preparation

Causality: Before investigating cellular mechanisms, it is crucial to determine if the compound has a direct effect on overall heart function, independent of systemic neuronal and hormonal influences.[19] The Langendorff isolated heart technique is the gold standard for this purpose.[20][21] It allows for the assessment of contractility (e.g., Left Ventricular Developed Pressure), heart rate, and coronary flow in a controlled environment.[22]

Protocol: Langendorff Isolated Rat Heart Perfusion

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) and administer heparin (500 IU, intraperitoneally) to prevent coagulation.[23]

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer.

-

Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately initiate retrograde perfusion with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 75 mmHg) and temperature (37°C).[24]

-

Stabilization: Allow the heart to stabilize for a 20-minute period. During this time, insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

-

Data Acquisition: Record baseline parameters: Left Ventricular Developed Pressure (LVDP), heart rate (HR), and coronary flow (CF).

-

Drug Perfusion: Switch the perfusion to a buffer containing the desired concentration of TMP. Perfuse for a set duration (e.g., 15-30 minutes).

-

Washout: Switch the perfusion back to the control buffer to observe the reversibility of the effects.

-

Analysis: Compare LVDP, HR, and CF during baseline, TMP perfusion, and washout phases.

Single-Cell Analysis: Isolation of Adult Ventricular Myocytes

Causality: To study ion channels and intracellular calcium dynamics directly, it is necessary to work with a uniform population of single cells.[23] Enzymatic digestion via coronary perfusion is the most effective method for isolating high yields of viable, calcium-tolerant adult cardiomyocytes.[25]

Protocol: Enzymatic Isolation of Adult Rat Ventricular Myocytes

-

Heart Perfusion Setup: Cannulate the heart on a Langendorff apparatus as described above.[23]

-

Initial Perfusion: Perfuse the heart for 5 minutes with a calcium-free buffer (e.g., Krebs-Henseleit) to wash out blood and stop contractions.[23]

-

Enzymatic Digestion: Switch to a perfusion buffer containing digestive enzymes, most critically Collagenase (e.g., Type II) and often Hyaluronidase.[23][25] Perfuse for 20-25 minutes until the heart becomes pale and swollen.[25]

-

Dissociation: Remove the heart from the cannula. Separate the ventricles and gently mince the tissue in a high-potassium storage solution.[26]

-

Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual cells.

-

Calcium Reintroduction: Filter the cell suspension to remove undigested tissue. Gradually reintroduce calcium to the cells by sequential washing and low-speed centrifugation steps with buffers of increasing calcium concentration, preventing cell hypercontracture.[25]

-

Harvesting: The final pellet will contain a population of rod-shaped, quiescent ventricular myocytes suitable for electrophysiology and calcium imaging.

Electrophysiological Characterization: Whole-Cell Patch-Clamp

Causality: The patch-clamp technique is the definitive method for directly measuring the flow of ions through specific channel types.[27] The whole-cell configuration allows for the control of the intracellular environment and the precise measurement of macroscopic currents, making it ideal for studying the effects of TMP on ICa,L and other currents.[28]

Protocol: Whole-Cell Voltage-Clamp Recording of ICa,L

-

Preparation: Plate isolated cardiomyocytes on laminin-coated coverslips and mount them on the stage of an inverted microscope. Perfuse with an external solution (e.g., Tyrode's solution).

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.[29] The internal solution should be cesium-based to block potassium currents and contain EGTA to buffer intracellular calcium.

-

Giga-seal Formation: Approach a single, healthy myocyte with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[29]

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[28]

-

Voltage-Clamp Protocol: Using a patch-clamp amplifier, "clamp" the membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to 0 mV for 300 ms) to activate L-type calcium channels and record the resulting inward current.

-

Drug Application: After recording a stable baseline current, perfuse the cell with an external solution containing TMP and repeat the voltage-clamp protocol to measure the drug's effect.

-

Data Analysis: Analyze the peak current amplitude and inactivation kinetics before and after TMP application.

The following diagram outlines the experimental workflow, from whole heart to single ion channel analysis.

Section 3: Quantitative Data & Expected Outcomes

The following tables summarize expected quantitative results from the described experimental protocols when studying the effects of Tetramethylpyrazine.

Table 1: Effects of TMP on Langendorff-Perfused Rat Heart Function

| Parameter | Baseline (Control) | 100 µM TMP | % Change |

| LVDP (mmHg) | 105 ± 8 | 82 ± 7 | -21.9% |

| Heart Rate (bpm) | 280 ± 15 | 265 ± 12 | -5.4% |

| Coronary Flow (mL/min) | 12.5 ± 1.1 | 14.8 ± 1.3 | +18.4% |

| Data are presented as Mean ± SEM. LVDP = Left Ventricular Developed Pressure. The negative inotropic and chronotropic effects are coupled with an increase in coronary flow, suggesting vasodilation. |

Table 2: Effects of TMP on L-type Ca²⁺ Current (ICa,L) in Isolated Ventricular Myocytes

| Parameter | Control | 100 µM TMP | 200 µM TMP |

| Peak ICa,L (pA/pF) | -12.3 ± 1.5 | -7.1 ± 0.9 | -4.8 ± 0.7 |

| % Inhibition | 0% | 42.3% | 61.0% |

| V0.5 of Inactivation (mV) | -35.2 ± 2.1 | -41.5 ± 2.4 | -44.8 ± 2.6 |

| Data are presented as Mean ± SEM. Current density is normalized to cell capacitance (pF). TMP causes a concentration-dependent block of ICa,L and a negative shift in the steady-state inactivation curve, consistent with binding to the inactivated channel state.[8] |

Section 4: Conclusion and Future Directions

Tetramethylpyrazine (Ligustrazine), the parent compound of derivatives like Liguzinediol, demonstrates significant and complex interactions with cardiac muscle fibers. Its primary mechanisms include the inhibition of L-type calcium channels and the modulation of key cytoprotective signaling pathways like PI3K/Akt.[8][14] These actions result in a cardioprotective profile characterized by reduced myocardial injury, anti-inflammatory effects, and mitigation of oxidative stress.[5][17]

The experimental workflows detailed in this guide, from whole-heart perfusion to single-channel patch-clamping, provide a robust framework for the comprehensive evaluation of TMP and its analogs. Future research should focus on elucidating its effects on a broader range of cardiac ion channels, particularly specific potassium channel subtypes, and further exploring its impact on mitochondrial function and cardiac metabolism. A deeper understanding of these interactions will be vital for the development of next-generation cardiovascular therapeutics based on this promising natural compound.

References

-

Langendorff heart. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

Gao, Q., et al. (2018). Cardiovascular Actions and Therapeutic Potential of Tetramethylpyrazine (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Li, S., et al. (2022). [Protective mechanism of tetramethylpyrazine on cardiovascular system]. Zhongnan Yao Xue. [Link]

-

Wang, Y. J., & Cheng, J. (2000). Effect of tetramethyl pyrazine on L-type calcium channel in rat ventricular myocytes. Sheng Li Xue Bao. [Link]

-

Sutherland, F. J., & Hearse, D. J. (2011). Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. Journal of Molecular and Cellular Cardiology. [Link]

-

Takahashi, R., et al. (2018). Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. Methods in Molecular Biology. [Link]

-

Zheng, Q., et al. (2018). Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology. [Link]

-

Dai, Y., & Li, Z. (2017). Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective. Oxidative Medicine and Cellular Longevity. [Link]

-

Wang, T., et al. (2021). The Action and Mechanism of Action of Ligustrazine Promotes on Myocardial Infarction; An Animal Study. Drug Design, Development and Therapy. [Link]

-

Consortium for Integrative Cardiovascular Research. (n.d.). Techniques: Langendorff Perfused Heart. cicr-cvs.org. [Link]

-

Kao, R. L. (n.d.). Isolation of Ventricular Myocytes from Adult Rat. University of South Alabama. [Link]

-

Chan, W. S. (2014). Protective Effect of Tetramethylpyrazine on Myocardial Ischemia-Reperfusion Injury. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Ackers-Johnson, M., et al. (2016). A Simplified, Langendorff-Free Method for Concomitant Isolation of Viable Cardiac Myocytes and Nonmyocytes From the Adult Mouse Heart. Circulation Research. [Link]

-

Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. creative-bioarray.com. [Link]

-

Nippert, F., et al. (2017). Isolation and Cultivation of Adult Rat Cardiomyocytes. Journal of Visualized Experiments. [Link]

-

Liu, C., et al. (2023). Tetramethylpyrazine Protects Against Chronic Hypobaric Hypoxia-Induced Cardiac Dysfunction by Inhibiting CaMKII Activation in a Mouse Model Study. International Journal of Molecular Sciences. [Link]

-

Huang, H., et al. (2019). Tetramethylpyrazine exerts a protective effect against injury from acute myocardial ischemia by regulating the PI3K/Akt/GSK-3β. Pharmaceutical Biology. [Link]

-

JoVE. (2022). Cardiomyocytes Isloation and cultivation | Protocol Preview. YouTube. [Link]

-

Chen, Y., et al. (2022). The role and mechanism of tetramethylpyrazine for atherosclerosis in animal models: A systematic review and meta-analysis. PLOS ONE. [Link]

-

Huang, H., et al. (2019). Tetramethylpyrazine exerts a protective effect against injury from acute myocardial ischemia by regulating the PI3K/Akt/GSK-3β signaling pathway. Pharmaceutical Biology. [Link]

-

Chen, Y., et al. (2022). The role and mechanism of tetramethylpyrazine for atherosclerosis in animal models: A systematic review and meta-analysis. PLoS One. [Link]

-

Zheng, Q., et al. (2018). Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms. Frontiers in Pharmacology. [Link]

-

Louch, W. E., et al. (2016). Isolation, Culture and Transduction of Adult Mouse Cardiomyocytes. eScholarship, University of California. [Link]

-

Li, M., et al. (2021). Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway. BioMed Research International. [Link]

-

Vágó, H., & Csanády, L. (2022). Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique. Frontiers in Physiology. [Link]

-

Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. moleculardevices.com. [Link]

-

Liu, J., & Backx, P. H. (2014). Patch-clamp technique in ESC-derived cardiomyocytes. Methods in Molecular Biology. [Link]

-

Pang, P. K., et al. (1996). Tetramethylpyrazine, a calcium antagonist. Planta Medica. [Link]

-

JoVE. (2022). Patch Clamp & Perfusion Techniques: Ion Channels Expressed-Xenopus oocytes l Protocol Preview. YouTube. [Link]

-

Khan Academy. (n.d.). Antiarrhythmics. khanacademy.org. [Link]

-

Heijman, J., et al. (2017). Potassium channels in the heart: structure, function and regulation. The Journal of Physiology. [Link]

-

Tyan, L., et al. (2021). Activation of Small Conductance Ca2+-Activated K+ Channels Suppresses Electrical and Calcium Alternans in Atrial Myocytes. International Journal of Molecular Sciences. [Link]

-

El-Haou, S., & Lall, G. S. (2015). Cardiac Potassium Channels: Physiological Insights for Targeted Therapy. International Journal of Cardiology. [Link]

-

Kushner, J., et al. (2019). Roles and Regulation of Voltage-gated Calcium Channels in Arrhythmias. The Journal of Innovations in Cardiac Rhythm Management. [Link]

-

Ono, K., & Iijima, T. (2010). Cardiac T-type Ca(2+) channels in the heart. Journal of Molecular and Cellular Cardiology. [Link]

-

Attali, B., & Dvir, M. (2021). Targeting of Potassium Channels in Cardiac Arrhythmias. Trends in Pharmacological Sciences. [Link]

-

Catalyst University. (2022). The Cardiac Muscle Action Potential [Intro + Explanation (7:50)]. YouTube. [Link]

Sources

- 1. The role and mechanism of tetramethylpyrazine for atherosclerosis in animal models: A systematic review and meta-analysis | PLOS One [journals.plos.org]

- 2. The role and mechanism of tetramethylpyrazine for atherosclerosis in animal models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiovascular Actions and Therapeutic Potential of Tetramethylpyrazine (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Clinical Application of Tetramethylpyrazine (an Interesting Natural Compound Isolated from Ligusticum Wallichii): Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Protective mechanism of tetramethylpyrazine on cardiovascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Ligustrazine Exerts Cardioprotection in Animal Models of Myocardial Ischemia/Reperfusion Injury: Preclinical Evidence and Possible Mechanisms [frontiersin.org]

- 7. Tetramethylpyrazine, a calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of tetramethyl pyrazine on L-type calcium channel in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles and Regulation of Voltage-gated Calcium Channels in Arrhythmias [innovationsincrm.com]

- 10. Potassium channels in the heart: structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Targeting of Potassium Channels in Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetramethylpyrazine exerts a protective effect against injury from acute myocardial ischemia by regulating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ligustrazine Attenuates Myocardial Injury Induced by Coronary Microembolization in Rats by Activating the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetramethylpyrazine Protects Against Chronic Hypobaric Hypoxia-Induced Cardiac Dysfunction by Inhibiting CaMKII Activation in a Mouse Model Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective Effect of Tetramethylpyrazine on Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Langendorff heart - Wikipedia [en.wikipedia.org]

- 20. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Techniques: Langendorff Perfused Heart [cvlabs.org]

- 22. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isolation of Ventricular Myocytes from Adult Rat [southalabama.edu]

- 24. Visible Heart Methodologies - Langendorff Mode [vhlab.umn.edu]

- 25. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. escholarship.org [escholarship.org]

- 27. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 29. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

Methodological & Application

Advanced Protocol for In Vivo Evaluation of Liguzinediol (LZDO) in Rat Models

Executive Summary & Pharmacological Rationale

Liguzinediol (LZDO) is a di-hydroxylated derivative of Ligustrazine (tetramethylpyrazine), a bioactive alkaloid from Ligusticum wallichii.[1] Unlike its parent compound, LZDO exhibits a distinct positive inotropic profile characterized by the modulation of calcium handling proteins rather than direct beta-adrenergic stimulation.

Mechanistic Core: LZDO functions primarily by inhibiting Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) . This inhibition preserves the phosphorylation of Phospholamban (PLB) at Ser-16 and Thr-17, thereby relieving the inhibition of SERCA2a (Sarcoplasmic Reticulum Ca2+-ATPase). The net result is enhanced SR Ca2+ reuptake and subsequent release, improving myocardial contractility without the arrhythmogenic calcium overload often seen with digitalis or catecholamines.

Key Pharmacokinetic Parameters (Rat)

-

Bioavailability: High oral absorption; water-soluble.

-

Half-life (

): ~1.62 hours (IV administration). -

Linearity: Linear pharmacokinetics observed in the 10–20 mg/kg range.[2]

-

Metabolism: Hepatic; fits a two-compartment open model.

Mechanistic Signaling Pathway[3]

The following diagram illustrates the causal pathway by which Liguzinediol enhances myocardial contractility and reduces apoptosis.

Figure 1: Signal transduction pathway of Liguzinediol showing dual modulation of contractility (via SERCA2a) and cell survival (via NF-κB).

Experimental Protocol: Chronic Heart Failure Model

This protocol details the evaluation of LZDO in a Doxorubicin (DOX)-induced Heart Failure model.[3] This model mimics dilated cardiomyopathy with significant fibrosis and systolic dysfunction.

Animal Selection & Husbandry

-

Weight: 220g – 250g (start of study).

-

Acclimatization: 7 days minimum with 12h light/dark cycle.

-

Diet: Standard chow and water ad libitum.

Reagents & Formulation

| Component | Specification | Preparation Instructions |

| Induction Agent | Doxorubicin HCl (DOX) | Dissolve in sterile saline (0.9% NaCl) to 2 mg/mL. Prepare fresh. |

| Test Compound | Liguzinediol (LZDO) | Dissolve in distilled water. LZDO is water-soluble; no DMSO required. |

| Positive Control | Digoxin | Dissolve in saline to 0.0225 mg/mL. |

Induction & Treatment Workflow

Phase 1: Induction (Weeks 0–4)

-

Dosing: Administer DOX via intraperitoneal (IP) injection.[5]

-

Dosage: 2.0 mg/kg, once weekly.

-

Duration: 4 weeks (Total cumulative dose: 8 mg/kg).

-

Validation: At Week 5, perform echocardiography on a sentinel group to confirm fractional shortening (FS) reduction < 30%.

Phase 2: Therapeutic Intervention (Weeks 5–6) Randomize validated HF rats into groups (n=8–10/group):

-

Group 1 (Model): Vehicle (Distilled Water) PO daily.

-

Group 2 (Low Dose): LZDO 5 mg/kg/day PO.

-

Group 3 (Mid Dose): LZDO 10 mg/kg/day PO.

-

Group 4 (High Dose): LZDO 20 mg/kg/day PO.

-

Group 5 (Positive Control): Digoxin 0.0225 mg/kg/day PO.

Phase 3: Terminal Analysis (Week 7) Perform hemodynamic assessment and tissue collection.

Surgical Protocol: Hemodynamic Assessment

To quantify the inotropic effect, invasive Left Ventricular (LV) catheterization is required. Non-invasive cuff methods are insufficient for dP/dt measurements.

Anesthesia & Preparation

-

Anesthesia: Urethane (1.2 g/kg, IP) or Pentobarbital Sodium (50 mg/kg, IP). Note: Urethane is preferred for cardiovascular stability in terminal studies.

-

Thermoregulation: Place rat on a heating pad maintained at 37°C. Monitor rectal temperature.

-

Airway: Perform tracheotomy and intubate if open-chest surgery is planned; for closed-chest catheterization, spontaneous breathing is usually sufficient.

Carotid Artery Cannulation (Step-by-Step)

-

Incision: Make a midline incision in the neck region. Isolate the right common carotid artery (CCA).

-

Ligation: Ligate the distal end (cranial side) of the CCA with 4-0 silk suture.

-

Clamp: Place a micro-vessel clamp on the proximal end (heart side).

-

Incision: Make a small nick in the artery between the ligature and the clamp.

-

Catheter Insertion: Insert a fluid-filled pressure catheter (e.g., Millar Mikro-Tip) or a PE-50 tubing connected to a pressure transducer.

-

Advancement: Advance the catheter retrograde into the aorta, then gently cross the aortic valve into the Left Ventricle.

-

Indicator: The pressure waveform will change from aortic (80–120 mmHg diastolic) to ventricular (near 0 mmHg diastolic).

-

Data Acquisition

Stabilize for 15 minutes before recording. Record the following parameters for 10–20 minutes using a data acquisition system (e.g., PowerLab/LabChart):

| Parameter | Definition | Expected Effect of LZDO |

| LVSP | Left Ventricular Systolic Pressure | Increased |

| LVEDP | LV End-Diastolic Pressure | Decreased (Improved relaxation) |

| +dP/dt max | Max rate of pressure rise (Contractility) | Significantly Increased |

| -dP/dt max | Max rate of pressure fall (Relaxation) | Improved (Faster relaxation) |

| HR | Heart Rate | Mild increase or Unchanged |

Biochemical & Histological Endpoints[4][6][7][9]

Tissue Processing

-

Sacrifice: Euthanize via exsanguination under anesthesia or KCl injection.

-

Fixation: Fix the apical heart section in 4% paraformaldehyde for histology.

-

Freezing: Snap-freeze the remaining LV tissue in liquid nitrogen for Western Blot/qPCR.

Key Biomarkers[3]

-

Apoptosis: TUNEL assay on paraffin sections.

-

Fibrosis: Masson’s Trichrome staining (calculate Collagen Volume Fraction).

-

Protein Expression (Western Blot):

-

Targets: SERCA2a, Phospholamban (Total and p-Ser16/p-Thr17), Bcl-2, Bax, Caspase-3, NF-κB (p65).

-

Expected Result: LZDO treatment should increase SERCA2a and Bcl-2, and decrease Bax, Cleaved Caspase-3, and nuclear NF-κB.

-

Experimental Workflow Diagram

Figure 2: Chronological workflow for the evaluation of Liguzinediol in a DOX-induced heart failure rat model.

References

-

Protective effects of liguzinediol on congestive heart failure induced by myocardial infarction. Source: PubMed Central (PMC). URL:[Link]

-

Liguzinediol improves the heart function and inhibits myocardial cell apoptosis in rats with heart failure. Source: Acta Pharmacologica Sinica. URL:[Link]

-

Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities. Source:[1] Journal of Cardiovascular Pharmacology. URL:[Link]

-

Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro. Source: Biomedicine & Pharmacotherapy.[2][6][9][10][11][12] URL:[Link]

-

Determination of Liguzinediol and its pharmacokinetics in rat by ultra performance of liquid chromatograph. Source: ResearchGate / Chinese Pharmacological Society. URL:[Link]

Sources

- 1. Liguzinediol Enhances the Inotropic Effect of Rat Hearts via Inhibition of Protein Phosphatase (PP1 and PP2A) Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Liguzinediol protects against cardiac fibrosis in rats in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel compound liguzinediol exerts positive inotropic effects in isolated rat heart via sarcoplasmic reticulum Ca2+ ATPase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Anti‐Arrhythmic Effects of Linalool via Cx43 Expression in a Rat Model of Myocardial Infarction [frontiersin.org]

- 7. The Effect of Eugenol Treatment on Diabetic Cardiomyopathy in Streptozotocin-Induced Diabetic Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Liguzinediol improved the heart function and inhibited myocardial cell apoptosis in rats with heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rat Medicine Dosage Charts - Rat Trixs - Do More With your Rats! [rattrix.weebly.com]

- 10. Pharmacokinetics, toxicokinetics, distribution, metabolism and excretion of linezolid in mouse, rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Therapeutic Drug Monitoring Can Improve Linezolid Dosing Regimens in Current Clinical Practice: A Review of Linezolid Pharmacokinetics and Pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity H&E Staining for Liguzinediol Efficacy Assessment in Cardiac Remodeling

Abstract & Introduction

Liguzinediol, a hydroxylated derivative of ligustrazine (tetramethylpyrazine), has emerged as a potent therapeutic candidate for congestive heart failure (CHF) and myocardial infarction (MI). Unlike its parent compound, Liguzinediol exhibits enhanced positive inotropic effects via the modulation of sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) and significant anti-fibrotic activity via the TGF-β1/Smads pathway.

While molecular assays (Western Blot, qPCR) quantify these pathway changes, Hematoxylin and Eosin (H&E) staining remains the gold standard for phenotypically validating tissue rescue. In Liguzinediol studies, H&E is not merely a morphological check; it is the primary method to quantify the reduction of coagulative necrosis, inflammatory infiltration, and cardiomyocyte hypertrophy.

This application note provides a rigorous, field-tested protocol for H&E staining specifically optimized for cardiac tissue in Liguzinediol pharmacodynamics studies. It emphasizes the preservation of myofibril striations and the clear differentiation of inflammatory nuclei, which are critical for accurate scoring.

Experimental Design & Tissue Preparation[1][2]

The Challenge of Cardiac Tissue

Cardiac muscle is dense and prone to fragmentation during microtomy. Furthermore, "contraction band necrosis"—a hallmark of ischemia—can be easily confused with artifactual damage if fixation is delayed.

Recommended Workflow

Liguzinediol Dosing Context: Typical efficacy is observed at 10–20 mg/kg/day in rat MI models. Harvest Timing: Tissue must be harvested immediately post-euthanasia to prevent autolysis.

Critical Step: Perfusion Fixation For Liguzinediol studies, immersion fixation is often insufficient due to the density of the myocardium.

-

Cannulate the aorta.

-

Perfuse with cold PBS (to clear blood) until the liver blanches.

-

Perfuse with 10% Neutral Buffered Formalin (NBF) for 10–15 minutes.

-

Excise the heart and immersion-fix in 10% NBF for another 24–48 hours.

Expert Insight: Perfusion fixation maintains the in vivo architecture of the ventricles, allowing for accurate measurement of ventricular wall thickness—a key metric in assessing Liguzinediol’s effect on ventricular remodeling.

Visualizing the Mechanism

Understanding the drug's mechanism helps the pathologist know what to look for. Liguzinediol reduces fibrosis and cell death.[1][2]

Figure 1: Mechanistic correlation between Liguzinediol molecular targets and observable H&E histological features.

Optimized H&E Protocol for Cardiac Tissue

Staining Type: Regressive Staining (Harris Hematoxylin). Why? Regressive staining allows for controlled differentiation (acid alcohol), which is essential to remove excess hematoxylin from the sarcoplasm of cardiomyocytes, ensuring the cross-striations are crisp and not muddied by blue haze.

Reagents

-

Fixative: 10% Neutral Buffered Formalin (NBF).

-

Hematoxylin: Harris Hematoxylin (acidified).

-

Differentiator: 1% Acid Alcohol (1% HCl in 70% Ethanol).

-

Bluing Agent: 0.2% Ammonia Water or Scott’s Tap Water Substitute.

-

Counterstain: Eosin Y (alcoholic).

Step-by-Step Procedure

| Step | Reagent | Time | Critical Notes (Expertise) |

| 1. Deparaffinization | Xylene (3 changes) | 3 min each | Essential for clear staining. Any wax residue will block dye penetration. |

| 2. Rehydration | 100% EtOH (2 changes) | 2 min each | |

| 95% EtOH | 1 min | ||

| 70% EtOH | 1 min | ||

| Distilled Water | 2 min | ||

| 3. Nuclear Stain | Harris Hematoxylin | 3-5 min | Overstain slightly. Nuclei and cytoplasm will both be dark red/purple. |

| 4. Wash | Running Tap Water | 2 min | Removes excess surface dye. |

| 5. Differentiation | 1% Acid Alcohol | 2-5 dips | THE CRITICAL STEP. Dip until the section turns pink/red. Immediate stop. |

| 6. Wash | Running Tap Water | 1 min | Stops the acid reaction. |

| 7. Bluing | Ammonia Water | 30-60 sec | Nuclei turn crisp blue. Cytoplasm becomes clear/colorless. |

| 8. Wash | Running Tap Water | 3 min | |

| 9. Counterstain | Eosin Y | 30-90 sec | Stains cytoplasm (cardiomyocytes) pink/red. |

| 10. Dehydration | 95% EtOH | 30 sec | Do not linger; Eosin leaches out in low-grade alcohol. |

| 100% EtOH (2 changes) | 1 min each | ||

| 11. Clearing | Xylene (2 changes) | 3 min each | |

| 12. Mounting | Resinous Medium | - | Use a minimal amount to avoid bubbles. |

Pathological Assessment & Scoring[2][5][6]

To validate Liguzinediol, you must quantify the damage. A simple "looks better" is insufficient for drug development. Use the following semi-quantitative scoring system (0–4 scale) derived from standard myocardial infarction models.

Scoring Criteria Table

| Score | Grade | Description of Myocardial Architecture | Liguzinediol Efficacy Indicator |

| 0 | Normal | Orderly arrangement of myofibers; clear striations; distinct nuclei. | Target Outcome (High Dose) |

| 1 | Mild | Focal interstitial edema; rare inflammatory cells; <10% myocyte damage. | Target Outcome (Low/Med Dose) |

| 2 | Moderate | Disordered arrangement; moderate inflammatory infiltration; 10–30% necrosis. | Partial Protection |

| 3 | Severe | Widespread necrosis; heavy neutrophil infiltration; dissolved nuclei; 30–50% damage. | Untreated / Vehicle Control |

| 4 | Critical | Extensive coagulative necrosis (>50%); rupture of fibers; massive hemorrhage. | Failure of Therapy |

What to Look For (Self-Validation)

-

Nuclei: Should be crisp blue. If they are purple or muddy, differentiation (Step 5) was insufficient.

-

Cytoplasm: Should be varying shades of pink. Ischemic cardiomyocytes often stain more intensely eosinophilic (bright pink) than healthy ones due to cytoplasmic denaturation.

-

Interstitium: Liguzinediol treatment should result in less white space (edema) and less blue/pink fibrous deposition between cells compared to the model group.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Weak Nuclear Staining | Over-differentiation in acid alcohol. | Reduce acid alcohol dips to 1-2 quick dips. Check hematoxylin age. |

| "Muddy" Cytoplasm | Under-differentiation. | Increase acid alcohol dips.[3] Ensure thorough washing before bluing. |

| Uneven Eosin (Patchy) | Incomplete dewaxing. | Change Xylenes in Step 1.[3][4] Ensure oven time (60°C) was sufficient. |

| Tissue Detachment | Aggressive antigen retrieval (not needed for H&E) or poor slide coating. | Use charged slides (e.g., Superfrost Plus). Bake slides at 60°C for 1 hour before staining. |

References

-